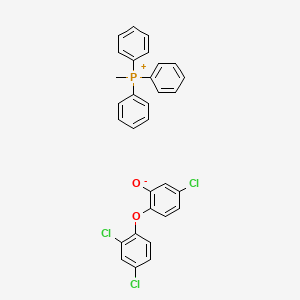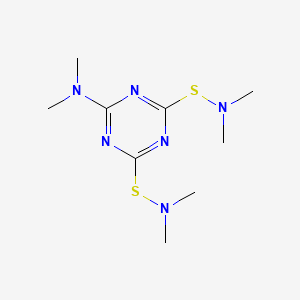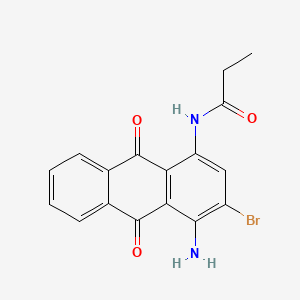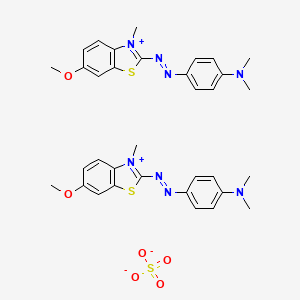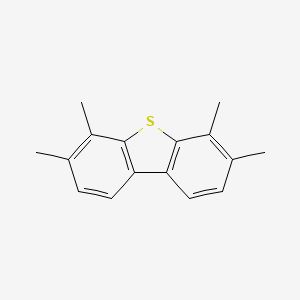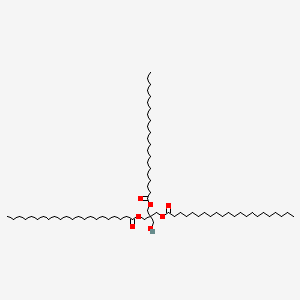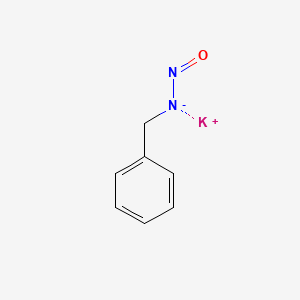![molecular formula C16H30N2O10P2 B12690476 N,N'-Bis[2-[(5,5-dimethyl-1,3,2-dioxaphosphorinan-2-yl)oxy]ethyl]oxamide p,p'-dioxide CAS No. 83044-98-8](/img/structure/B12690476.png)
N,N'-Bis[2-[(5,5-dimethyl-1,3,2-dioxaphosphorinan-2-yl)oxy]ethyl]oxamide p,p'-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound features a central oxamide core with two phosphorinan-2-yl groups attached via ethyl linkers, each containing a dioxaphosphorinan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis[2-[(5,5-dimethyl-1,3,2-dioxaphosphorinan-2-yl)oxy]ethyl]oxamide p,p’-dioxide typically involves a multi-step process:
Formation of the Oxamide Core: The oxamide core can be synthesized through the reaction of oxalic acid with ethylenediamine under controlled conditions to form N,N’-bis(2-hydroxyethyl)oxamide.
Attachment of Phosphorinan Groups: The next step involves the reaction of N,N’-bis(2-hydroxyethyl)oxamide with 5,5-dimethyl-1,3,2-dioxaphosphorinan-2-yl chloride in the presence of a base such as triethylamine. This reaction forms the desired phosphorinan-2-yl groups attached to the oxamide core.
Oxidation: The final step involves the oxidation of the phosphorinan groups to form the p,p’-dioxide structure. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of N,N’-Bis[2-[(5,5-dimethyl-1,3,2-dioxaphosphorinan-2-yl)oxy]ethyl]oxamide p,p’-dioxide may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Bis[2-[(5,5-dimethyl-1,3,2-dioxaphosphorinan-2-yl)oxy]ethyl]oxamide p,p’-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions, potentially leading to the formation of higher oxidation state products.
Reduction: Reduction reactions can convert the p,p’-dioxide groups back to their corresponding phosphorinan-2-yl forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Higher oxidation state phosphorinan derivatives.
Reduction: Phosphorinan-2-yl derivatives.
Substitution: Functionalized oxamide derivatives with various substituents.
Wissenschaftliche Forschungsanwendungen
N,N’-Bis[2-[(5,5-dimethyl-1,3,2-dioxaphosphorinan-2-yl)oxy]ethyl]oxamide p,p’-dioxide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis due to its ability to form stable complexes with metal ions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of N,N’-Bis[2-[(5,5-dimethyl-1,3,2-dioxaphosphorinan-2-yl)oxy]ethyl]oxamide p,p’-dioxide involves its interaction with molecular targets through its functional groups. The oxamide core and phosphorinan groups can form hydrogen bonds, coordinate with metal ions, and participate in redox reactions. These interactions can modulate biological pathways, inhibit enzyme activity, or enhance the stability of materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Bis(2-hydroxyethyl)oxamide: Lacks the phosphorinan groups, resulting in different chemical reactivity and applications.
N,N’-Bis[2-(dimethylphosphorinan-2-yl)ethyl]oxamide: Similar structure but without the dioxaphosphorinan rings, leading to different properties.
N,N’-Bis[2-(phosphorinan-2-yl)ethyl]oxamide: Contains phosphorinan groups but not in the dioxaphosphorinan form, affecting its reactivity and applications.
Uniqueness
N,N’-Bis[2-[(5,5-dimethyl-1,3,2-dioxaphosphorinan-2-yl)oxy]ethyl]oxamide p,p’-dioxide is unique due to the presence of both the oxamide core and the dioxaphosphorinan groups
Eigenschaften
CAS-Nummer |
83044-98-8 |
|---|---|
Molekularformel |
C16H30N2O10P2 |
Molekulargewicht |
472.36 g/mol |
IUPAC-Name |
N,N'-bis[2-[(5,5-dimethyl-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)oxy]ethyl]oxamide |
InChI |
InChI=1S/C16H30N2O10P2/c1-15(2)9-25-29(21,26-10-15)23-7-5-17-13(19)14(20)18-6-8-24-30(22)27-11-16(3,4)12-28-30/h5-12H2,1-4H3,(H,17,19)(H,18,20) |
InChI-Schlüssel |
OAHMCWLNGURWSW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(COP(=O)(OC1)OCCNC(=O)C(=O)NCCOP2(=O)OCC(CO2)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Z)-1-chloropropan-2-ylideneamino]guanidine;hydrochloride](/img/structure/B12690393.png)
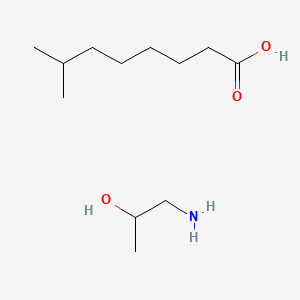

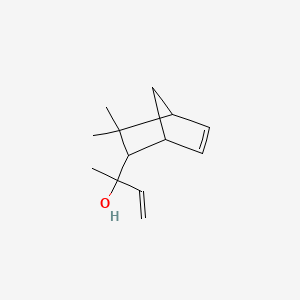
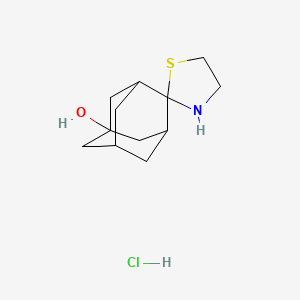
![3-[(Dimethylvinylsilyl)oxy]-3-hexyl-1,1,5,5-tetramethyl-1,5-divinyltrisiloxane](/img/structure/B12690403.png)
